tert-Butyl (R)-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate is a chiral phosphine ligand used in asymmetric synthesis. This compound is notable for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-((diphenylphosphanyl)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a nucleophilic substitution reaction, where a diphenylphosphine reacts with a suitable leaving group on the pyrrolidine ring.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halides or other electrophiles in the presence of a base.
Hydrolysis: Aqueous acid or base.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Pyrrolidines: Resulting from substitution reactions.
Free Carboxylic Acid: Produced from hydrolysis of the tert-butyl ester.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed asymmetric synthesis.
Synthesis of Chiral Compounds: Facilitates the production of enantiomerically pure compounds.
Biology and Medicine
Drug Development: Employed in the synthesis of chiral intermediates for pharmaceuticals.
Industry
Fine Chemicals: Used in the production of high-value chemicals requiring precise stereochemistry.
Materials Science:
Mechanism of Action
The compound acts as a chiral ligand, coordinating to transition metals and influencing the stereochemistry of the catalytic process. The diphenylphosphanyl group provides a strong binding site for the metal, while the chiral pyrrolidine ring induces asymmetry in the reaction environment. This results in the preferential formation of one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-((diphenylphosphanyl)methyl)piperidine-1-carboxylate
- tert-Butyl ®-2-((diphenylphosphanyl)methyl)azetidine-1-carboxylate
Uniqueness
- Steric Effects : The pyrrolidine ring provides a unique steric environment compared to piperidine and azetidine analogs.
- Reactivity : The specific arrangement of the diphenylphosphanyl group and the tert-butyl ester in the pyrrolidine ring offers distinct reactivity patterns, making it particularly effective in certain catalytic processes.
Properties
Molecular Formula |
C22H28NO2P |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28NO2P/c1-22(2,3)25-21(24)23-16-10-11-18(23)17-26(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,18H,10-11,16-17H2,1-3H3/t18-/m1/s1 |
InChI Key |
DDQNSKZMWOLAEP-GOSISDBHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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